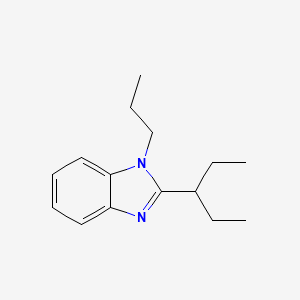
2-(1-ethylpropyl)-1-propyl-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-ethylpropyl)-1-propyl-1H-benzimidazole, also known as EPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学研究应用
2-(1-ethylpropyl)-1-propyl-1H-benzimidazole has been found to have potential applications in various scientific research fields. One of the primary uses of 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole is in the study of protein-protein interactions. 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole can be used to selectively inhibit the interaction between two proteins, allowing researchers to study the individual functions of each protein. 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole has also been used in the study of cancer, as it has been found to inhibit the growth of cancer cells.
作用机制
2-(1-ethylpropyl)-1-propyl-1H-benzimidazole works by binding to a specific site on a protein known as the “hotspot”. This binding prevents the protein from interacting with other proteins, leading to the inhibition of the protein’s function. The specific site that 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole binds to varies depending on the protein being studied.
Biochemical and Physiological Effects:
2-(1-ethylpropyl)-1-propyl-1H-benzimidazole has been found to have a range of biochemical and physiological effects. In cancer cells, 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole has been found to inhibit cell growth and induce cell death. 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole has also been found to inhibit the activity of enzymes involved in inflammation, suggesting that it may have potential applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the primary advantages of using 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole in lab experiments is its selectivity. 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole can be used to selectively inhibit the interaction between two proteins, allowing researchers to study the individual functions of each protein. However, one limitation of using 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole is its potential toxicity. 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole has been found to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research involving 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole. One area of research is the development of new 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole analogs with improved selectivity and reduced toxicity. Another area of research is the study of 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole’s potential applications in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole and its potential applications in other areas of scientific research.
合成方法
2-(1-ethylpropyl)-1-propyl-1H-benzimidazole can be synthesized through a series of chemical reactions starting from 2-nitrobenzaldehyde and propionaldehyde. The nitro group in 2-nitrobenzaldehyde is reduced to an amino group using hydrogen gas and palladium on carbon catalyst. The resulting compound is then reacted with propionaldehyde in the presence of an acid catalyst to produce 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole.
属性
IUPAC Name |
2-pentan-3-yl-1-propylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-4-11-17-14-10-8-7-9-13(14)16-15(17)12(5-2)6-3/h7-10,12H,4-6,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATAOJICMOPURT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


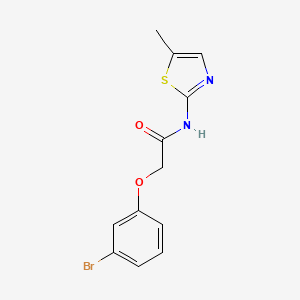
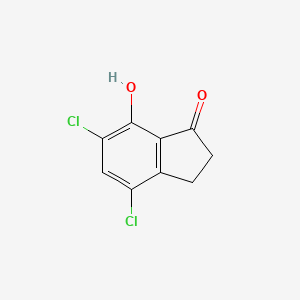
![3,3-dimethyl-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B5848174.png)
![N'-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetohydrazide](/img/structure/B5848188.png)
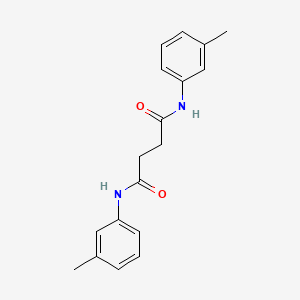
![4-{4-allyl-5-[(3-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5848224.png)
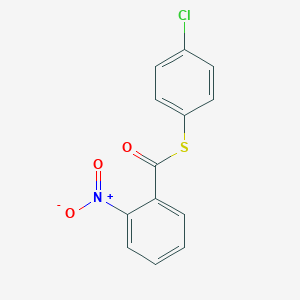
![N-[4-(benzyloxy)-3-methoxybenzyl]-4-fluoroaniline](/img/structure/B5848236.png)
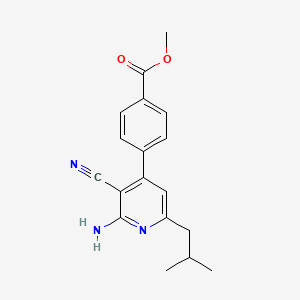
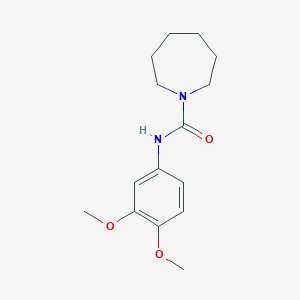

![4-(allyloxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5848259.png)
![1-{2-[(4-acetylbenzyl)oxy]phenyl}ethanone](/img/structure/B5848265.png)